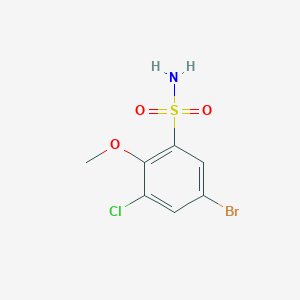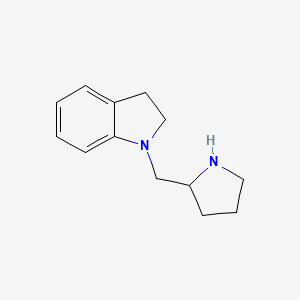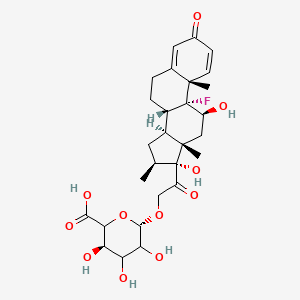
Betamethasone beta-D-Glucuronide
Übersicht
Beschreibung
Betamethasone is a systemic corticosteroid used to relieve inflammation in various conditions, including but not limited to allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders . It is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties .
Molecular Structure Analysis
Betamethasone beta-D-Glucuronide contains a total of 81 bonds; 44 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), 6 hydroxyl groups, 4 secondary alcohols, and 1 tertiary .Chemical Reactions Analysis
Glucuronidation by the human UDP-glucuronosyltransferase (UGT) family of enzymes is important in the metabolic fate of many drugs and other xenobiotics . This biosynthetic reaction also has a role in the conjugation and excretion of endogenous substrates, such as steroids, bilirubin, and bile acids .Physical And Chemical Properties Analysis
Betamethasone has an average weight of 392.4611 and a monoisotopic weight of 392.199902243 . Its chemical formula is C22H29FO5 .Wissenschaftliche Forschungsanwendungen
1. Effects on Fetal Development and Lung Inflammation
Betamethasone is used in pregnant women at risk of preterm delivery. However, its effects on fetal inflammation are complex. For instance, it was found to suppress lung inflammation in preterm lambs initially, but later increased inflammation, suggesting glucocorticoids impair the ability of the preterm lung to downregulate inflammation after clearance of the glucocorticoids (Kallapur et al., 2003).
2. Impact on Seizure Thresholds in Infant Rats
Antenatal treatment with betamethasone has been shown to influence seizure susceptibility in offspring. In a study, it was found to increase seizure thresholds in infant rats, suggesting an impact on the functional organization of the nervous system (Young et al., 2006).
3. Influence on Epididymal Development
Betamethasone has been associated with intergenerational impairment of epididymal development in rats. This indicates potential reproductive consequences of prenatal exposure to this glucocorticoid (Kempinas et al., 2019).
4. Effects on Blood Flow in Growth-Restricted Fetuses
Research on severely intrauterine growth-restricted fetuses showed that antenatal betamethasone therapy affected blood flow velocity waveform patterns, which could have implications for fetal health and development (Wijnberger et al., 2004).
5. Long-term Effects on Reproductive Function
Prenatal exposure to betamethasone was found to cause long-term reproductive impairment in male rats. This raises concerns about its use in human antenatal therapy and its potential effects on human reproductive health (Borges et al., 2017).
6. Cardiovascular Risk Factors in Adults
A study conducted over 30 years found that antenatal exposure to betamethasone might result in insulin resistance in adult offspring but had no significant clinical effect on other cardiovascular risk factors (Dalziel et al., 2005).
Safety And Hazards
Betamethasone may cause reproductive toxicity and specific target organ toxicity through repeated exposure . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,6S)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19?,20+,21?,22?,24-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXMSIBGRGDSX-FZQPNPHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@@H]5C(C([C@H](C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone beta-D-Glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




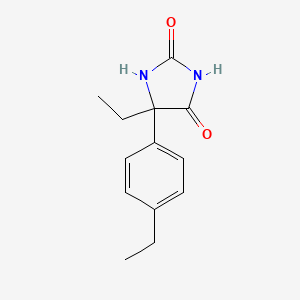
![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
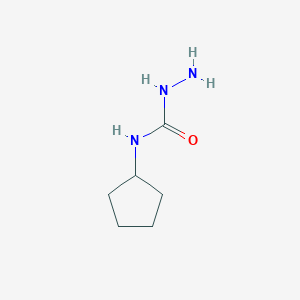
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
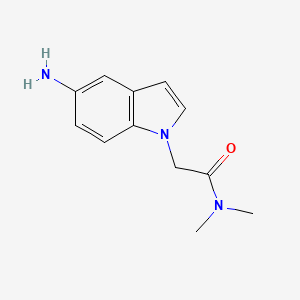
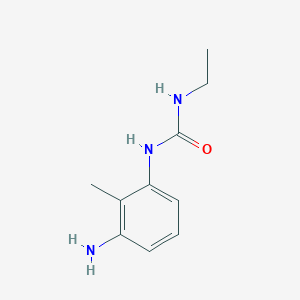
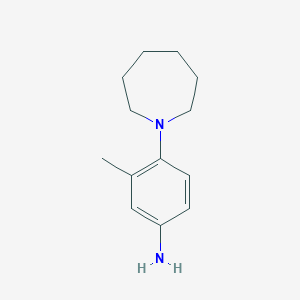
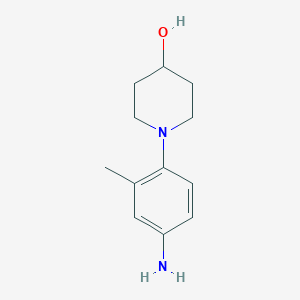

![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)

